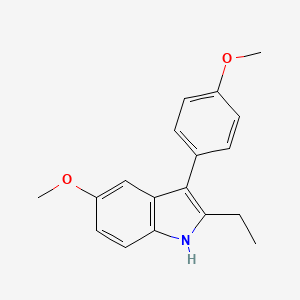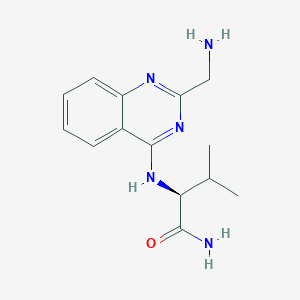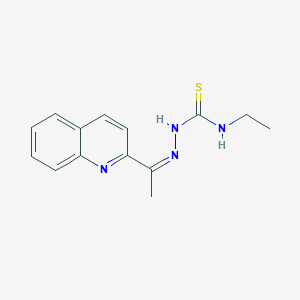
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring fused with a pyrazine ring, which is further connected to an imidazole ring bearing a carboxylic acid group. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholinopyrazine intermediate, which is then subjected to further functionalization to introduce the imidazole ring and the carboxylic acid group. Key steps in the synthesis may include:
Nucleophilic substitution: reactions to introduce the morpholine ring.
Cyclization: reactions to form the pyrazine and imidazole rings.
Oxidation: or reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
化学反応の分析
Types of Reactions
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism by which 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. The morpholine and pyrazine rings may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(3-Piperidinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.
1-(3-Morpholinopyridin-2-yl)-1H-imidazole-4-carboxylic acid: Contains a pyridine ring instead of pyrazine.
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-5-carboxylic acid: Differing position of the carboxylic acid group.
Uniqueness
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid stands out due to the specific arrangement of its functional groups, which imparts unique chemical reactivity and biological activity. The combination of morpholine, pyrazine, and imidazole rings in a single molecule is relatively rare, making it a valuable compound for research and development.
特性
分子式 |
C12H13N5O3 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC名 |
1-(3-morpholin-4-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3/c18-12(19)9-7-17(8-15-9)11-10(13-1-2-14-11)16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,18,19) |
InChIキー |
NVNWNNARBSQKFB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



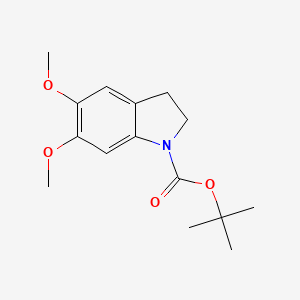
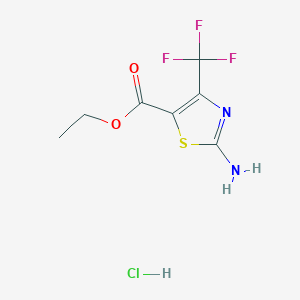

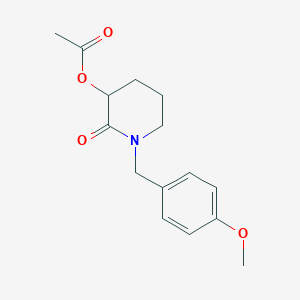
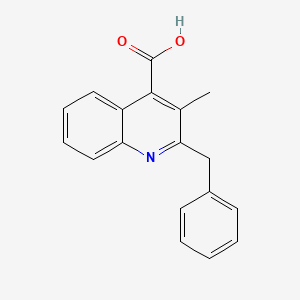
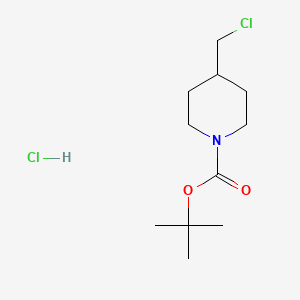
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)

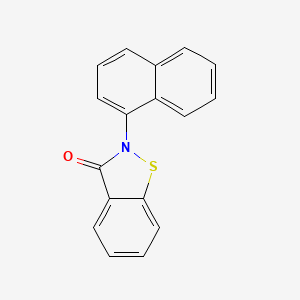
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
